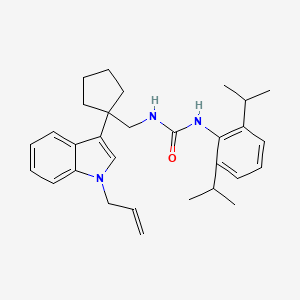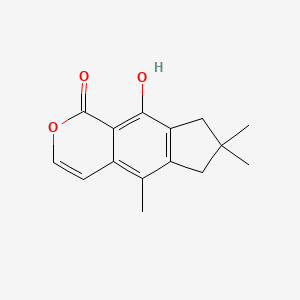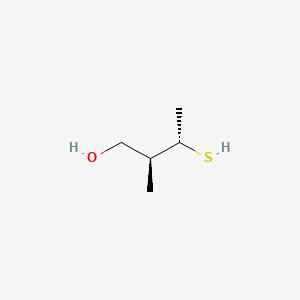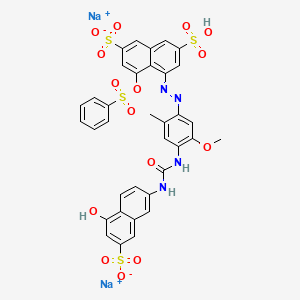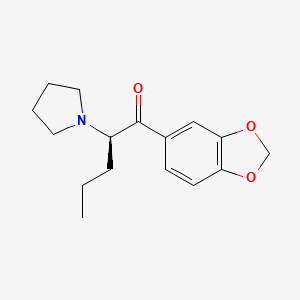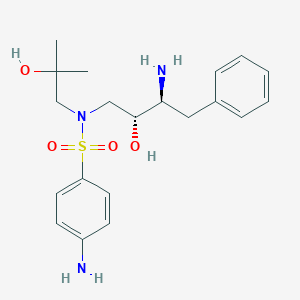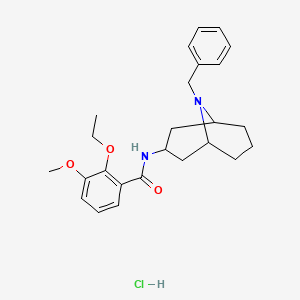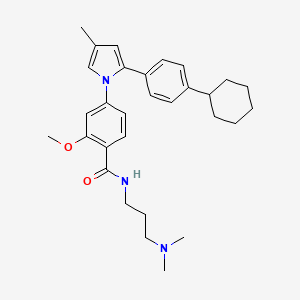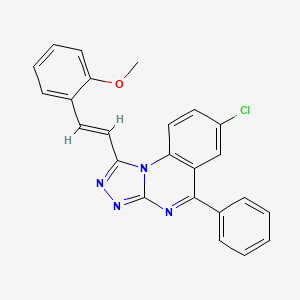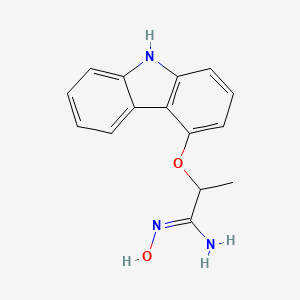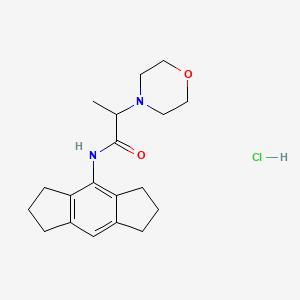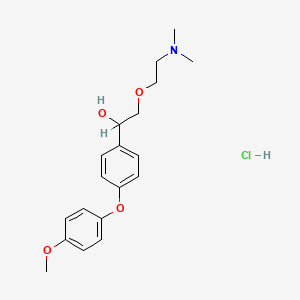
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-methoxyphenoxy)benzenemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-methoxyphenoxy)benzenemethanol hydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes both dimethylamino and methoxyphenoxy groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-methoxyphenoxy)benzenemethanol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-methoxyphenoxy)benzenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-methoxyphenoxy)benzenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-methoxyphenoxy)benzenemethanol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to changes in cellular functions or physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-methoxyphenoxy)benzenemethanol hydrochloride include:
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
Other aromatic compounds: These may share structural similarities and undergo similar types of chemical reactions.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
131961-77-8 |
|---|---|
Molekularformel |
C19H26ClNO4 |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]-1-[4-(4-methoxyphenoxy)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO4.ClH/c1-20(2)12-13-23-14-19(21)15-4-6-17(7-5-15)24-18-10-8-16(22-3)9-11-18;/h4-11,19,21H,12-14H2,1-3H3;1H |
InChI-Schlüssel |
VVGQFFOZYFTPPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOCC(C1=CC=C(C=C1)OC2=CC=C(C=C2)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


